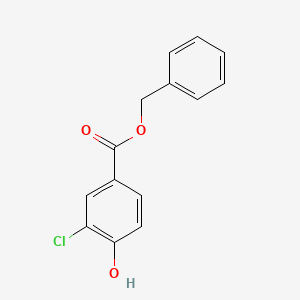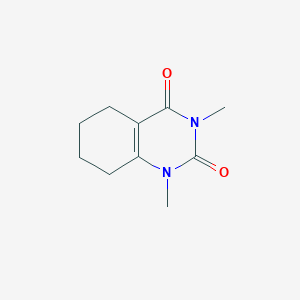
1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core with two methyl groups at positions 1 and 3, and a tetrahydro structure at positions 5, 6, 7, and 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzamide with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction could produce tetrahydroquinazoline derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
1,3-Dimethylquinazoline-2,4(1H,3H)-dione: A non-tetrahydro derivative with different properties.
Tetrahydroquinazoline: A compound with a similar tetrahydro structure but different substituents.
Uniqueness
1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties compared to other quinazoline derivatives.
Propriétés
Numéro CAS |
80254-48-4 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1,3-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H2,1-2H3 |
Clé InChI |
KDSLCKZPYHDLII-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCCC2)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


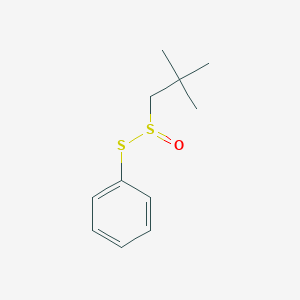
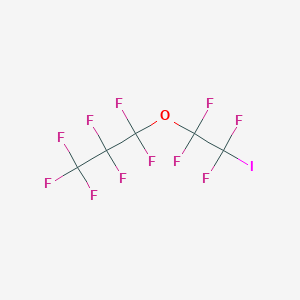
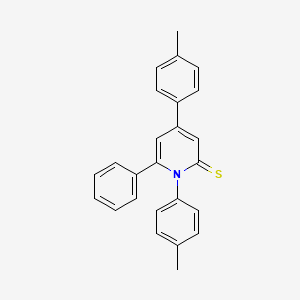
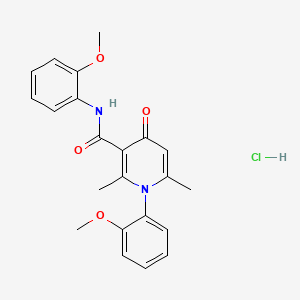
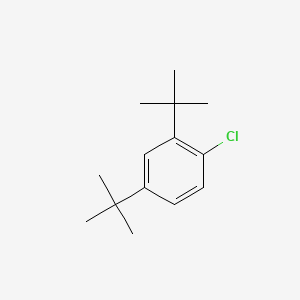
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
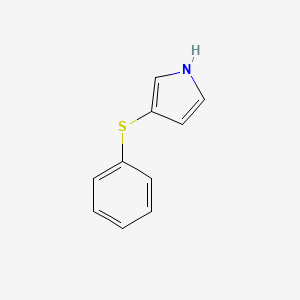

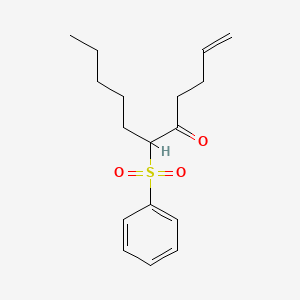
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
